
N-Heptadec-2-enoyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Heptadec-2-enoyl-L-tyrosine is a compound with the IUPAC name (2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a heptadec-2-enoyl group attached to the amino group of L-tyrosine, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with heptadec-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete acylation
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis using lipases or other acyltransferases. These biocatalysts can offer higher specificity and yield under milder conditions compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
N-Heptadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The double bond in the heptadec-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated N-heptadecyl-L-tyrosine.
Substitution: Formation of various substituted tyrosine derivatives.
科学研究应用
N-Heptadec-2-enoyl-L-tyrosine has several scientific research applications across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying acylation reactions.
Biology: Investigated for its role in modulating enzyme activities and as a potential ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations for its potential skin benefits.
作用机制
The mechanism of action of N-Heptadec-2-enoyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and potential regulation of metabolic processes.
相似化合物的比较
Similar Compounds
N-Heptadec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Heptadec-2-enoyl-L-serine: Similar structure but with serine instead of tyrosine.
Uniqueness
N-Heptadec-2-enoyl-L-tyrosine is unique due to the presence of the hydroxyl group on the tyrosine moiety, which imparts additional reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for further functionalization and interaction with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
825637-89-6 |
|---|---|
分子式 |
C26H41NO4 |
分子量 |
431.6 g/mol |
IUPAC 名称 |
(2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h15-20,24,28H,2-14,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChI 键 |
OXIQOGSUFDGBCB-DEOSSOPVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


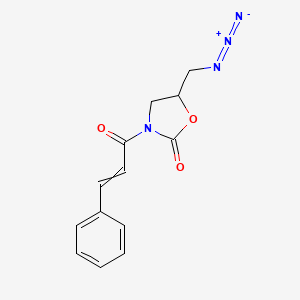
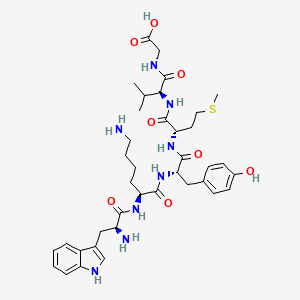
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
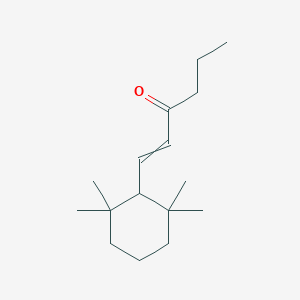
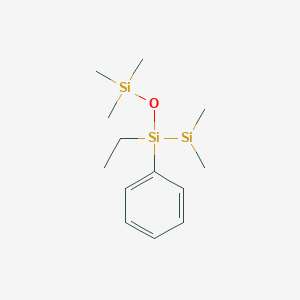
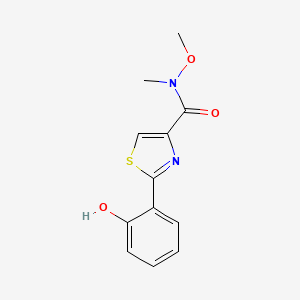

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
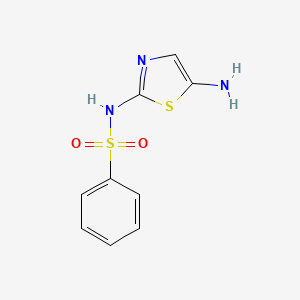
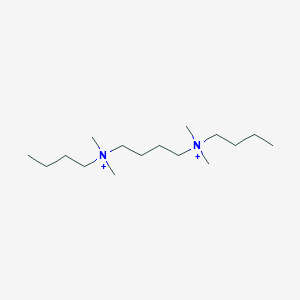
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
